![molecular formula C5H8N2O2 B184310 1H-Imidazole-4,5-dimethanol CAS No. 33457-48-6](/img/structure/B184310.png)
1H-Imidazole-4,5-dimethanol
Overview
Description
1H-Imidazole-4,5-dimethanol is a chemical compound with the CAS Number: 33457-48-6 and Linear Formula: C5H8N2O2 . It has a molecular weight of 128.13 . The IUPAC name for this compound is (1H-imidazole-4,5-diyl)dimethanol .
Molecular Structure Analysis
The molecular structure of 1H-Imidazole-4,5-dimethanol consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two hydroxyl groups attached to the carbon atoms at the 4th and 5th positions .Chemical Reactions Analysis
While specific chemical reactions involving 1H-Imidazole-4,5-dimethanol are not detailed in the retrieved sources, imidazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
1H-Imidazole-4,5-dimethanol has a melting point of 162 °C and a predicted boiling point of 487.6±35.0 °C . Its density is predicted to be 1.445±0.06 g/cm3 . It is a white to almost white powder or crystal .Scientific Research Applications
Reactivity and Spectroscopic Characterization : Imidazole derivatives like 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate have been synthesized and their spectroscopic properties investigated. These studies included IR, FT-Raman, NMR spectra, and molecular dynamics simulations. These derivatives show potential for electrophilic attack and inhibitory activity against hydrolase inhibitor (Hossain et al., 2018).
Luminescence Sensing : Imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors (Shi et al., 2015).
Antimicrobial Activity : Certain imidazole derivatives have shown antimicrobial activity against bacterial strains, both in gram-positive and gram-negative bacteria (Thomas et al., 2018).
Corrosion Inhibition : Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies indicated that certain derivatives exhibit significant corrosion inhibition efficiency (Prashanth et al., 2021).
Synthesis of Fused Imidazoles : The electrophilic properties of 4H-imidazoles have been utilized to introduce nucleophilic building blocks, leading to the synthesis of fused imidazoles and new chromophores (Atzrodt et al., 2000).
Local Anesthetic Agents : 1,2,4,5-Tetrasubstituted imidazole derivatives have been synthesized and assessed as local anesthetic agents, comparing their efficacy with lidocaine (Ran et al., 2015).
Organic Precursor of ZnO Nanoparticles : N1-Hydroxy-2,4,5-trisubstituted imidazoles have been suggested as organic precursors for the synthesis of zinc oxide nanoparticles (Padhy et al., 2010).
Future Directions
Imidazole derivatives have been the focus of recent research due to their broad range of chemical and biological properties . They are key components in a variety of functional molecules used in everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJXDKGTTMVHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341527 | |
Record name | 1H-Imidazole-4,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33457-48-6 | |
Record name | 1H-Imidazole-4,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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